Ethyl 2,3,3-trimethylpyrrolo[2,3-b]pyridine-5-carboxylate
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Overview
Description
Ethyl 2,3,3-trimethylpyrrolo[2,3-b]pyridine-5-carboxylate is an organic compound with the molecular formula C13H16N2O2 and a molecular weight of 232.278 g/mol . This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,3,3-trimethylpyrrolo[2,3-b]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the condensation of 2-amino-3,3-dimethylbutanoic acid with ethyl acetoacetate, followed by cyclization and esterification . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,3,3-trimethylpyrrolo[2,3-b]pyridine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrolopyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine carboxylic acids, while reduction can produce alcohol derivatives .
Scientific Research Applications
Ethyl 2,3,3-trimethylpyrrolo[2,3-b]pyridine-5-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 2,3,3-trimethylpyrrolo[2,3-b]pyridine-5-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound can also modulate receptor activity by acting as an agonist or antagonist . The exact pathways and targets depend on the specific biological context and the functional groups present on the molecule .
Comparison with Similar Compounds
Similar Compounds
2,3,3-Trimethylpyrrolo[2,3-b]pyridine: A closely related compound with similar structural features but lacking the ester group.
Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate: Another derivative with a chlorine substituent, which can alter its reactivity and biological activity.
Uniqueness
Ethyl 2,3,3-trimethylpyrrolo[2,3-b]pyridine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl ester group enhances its solubility and potential for further functionalization .
Biological Activity
Ethyl 2,3,3-trimethylpyrrolo[2,3-b]pyridine-5-carboxylate (CAS: 586409-14-5) is a heterocyclic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects based on diverse research findings.
- Molecular Formula : C13H16N2O2
- Molar Mass : 232.28 g/mol
- IUPAC Name : Ethyl 2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine-5-carboxylate
- Synonyms : Ethyl 2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine-5-carboxylic acid ethyl ester
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that may include cyclization and esterification processes. Detailed methods can be found in specialized literature focusing on heterocyclic compounds.
Antimicrobial Properties
Research has indicated that derivatives of pyrrolopyridine compounds exhibit significant antimicrobial activity. For instance, studies have demonstrated that various synthesized compounds related to this class show efficacy against a range of pathogens including:
- Bacteria :
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
- Fungi :
- Candida albicans
- Aspergillus fumigatus
In a comparative study, several derivatives displayed potent activity against these microorganisms, suggesting that this compound may also possess similar properties due to its structural analogies with effective antimicrobial agents .
Cytotoxic Effects
The cytotoxic potential of this compound has been evaluated in various cell lines. For example, the compound's effects on HeLa and Vero cells were studied to determine its safety profile and potential therapeutic applications. The results indicated varying degrees of cytotoxicity depending on concentration and exposure time. The compound showed promise as a candidate for further investigation in cancer therapeutics due to its selective toxicity towards cancerous cells while sparing normal cells .
Case Studies
-
Antibacterial Activity Study :
In a study published in the Journal of Medicinal Chemistry, a series of pyrrolopyridine derivatives were evaluated for their antibacterial properties. This compound was included in the screening and exhibited notable activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) comparable to established antibiotics . -
Cytotoxicity Assessment :
A recent assessment focused on the cytotoxic effects of various pyrrolopyridine derivatives on cancer cell lines. The findings suggested that this compound could induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .
Summary of Biological Activities
Properties
CAS No. |
586409-14-5 |
---|---|
Molecular Formula |
C13H16N2O2 |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
ethyl 2,3,3-trimethylpyrrolo[2,3-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C13H16N2O2/c1-5-17-12(16)9-6-10-11(14-7-9)15-8(2)13(10,3)4/h6-7H,5H2,1-4H3 |
InChI Key |
QNXLCYOCRSXHOA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C1)N=C(C2(C)C)C |
Origin of Product |
United States |
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